molecular formula C19H23N3O2S B3926870 4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide

4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide

Cat. No.: B3926870
M. Wt: 357.5 g/mol
InChI Key: VCMFMBZZVMJQAV-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a morpholin-4-ylmethyl group and a 2-pyridin-2-ylsulfanylethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an amine under basic conditions.

    Introduction of the Morpholin-4-ylmethyl Group: This step involves the alkylation of the benzamide with morpholine using a suitable alkylating agent such as formaldehyde.

    Attachment of the 2-pyridin-2-ylsulfanylethyl Group: The final step includes the nucleophilic substitution reaction where the benzamide derivative reacts with 2-pyridin-2-ylsulfanyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide: shares structural similarities with other benzamide derivatives and morpholine-containing compounds.

    N-(2-pyridin-2-ylsulfanylethyl)benzamide: Lacks the morpholin-4-ylmethyl group.

    4-(morpholin-4-ylmethyl)benzamide: Lacks the 2-pyridin-2-ylsulfanylethyl group.

Uniqueness

The presence of both the morpholin-4-ylmethyl and 2-pyridin-2-ylsulfanylethyl groups in this compound imparts unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-19(21-9-14-25-18-3-1-2-8-20-18)17-6-4-16(5-7-17)15-22-10-12-24-13-11-22/h1-8H,9-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFMBZZVMJQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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